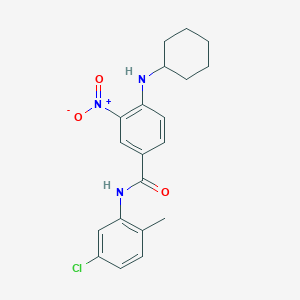![molecular formula C18H15NO2S B4196000 N-phenyl-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4196000.png)
N-phenyl-5-[(phenylthio)methyl]-2-furamide
Overview
Description
N-phenyl-5-[(phenylthio)methyl]-2-furamide is a chemical compound that belongs to the class of furan derivatives. It has been widely used in scientific research for its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of N-phenyl-5-[(phenylthio)methyl]-2-furamide involves the inhibition of tubulin polymerization, which is essential for cell division. It binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce oxidative stress and activate the caspase pathway, which leads to apoptosis. It has also been found to inhibit angiogenesis, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-phenyl-5-[(phenylthio)methyl]-2-furamide in lab experiments is its potent anti-cancer activity. However, one limitation is its potential toxicity, which can affect normal cells as well. Careful dosing and monitoring are necessary to ensure its safety and efficacy.
Future Directions
There are several future directions for the research of N-phenyl-5-[(phenylthio)methyl]-2-furamide. One direction is to explore its potential as a combination therapy with other anti-cancer agents. Another direction is to investigate its use in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its dosing and delivery methods.
Conclusion:
This compound has shown promising results as an anti-cancer agent in scientific research. Its mechanism of action involves the inhibition of tubulin polymerization, which ultimately leads to cell death. While it has potential advantages in lab experiments, careful dosing and monitoring are necessary to ensure its safety and efficacy. Future research directions include exploring its use in combination therapy and investigating its potential in other diseases.
Scientific Research Applications
N-phenyl-5-[(phenylthio)methyl]-2-furamide has been extensively studied for its potential as an anti-cancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation.
properties
IUPAC Name |
N-phenyl-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(19-14-7-3-1-4-8-14)17-12-11-15(21-17)13-22-16-9-5-2-6-10-16/h1-12H,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFRDNQUFBGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-iodobenzyl)oxy]benzonitrile](/img/structure/B4195918.png)
![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4195926.png)
![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4195942.png)
![6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4195949.png)

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4195956.png)
![3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4195959.png)
![N-(5-chloro-2-methylphenyl)-2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4195962.png)

![ethyl 3-[4-(acetylamino)phenoxy]-5,6-diphenyl-4-pyridazinecarboxylate](/img/structure/B4195969.png)
![2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4195976.png)
![5-fluoro-2-methoxy-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4195981.png)

![2-{[(4-bromophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B4195999.png)